molecular formula C15H7Cl3N2O2 B12879877 7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione CAS No. 147115-34-2

7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione

Cat. No.: B12879877
CAS No.: 147115-34-2
M. Wt: 353.6 g/mol
InChI Key: NEBRQCRATDJOEE-UHFFFAOYSA-N
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Description

7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione is a halogenated quinolinequinone derivative characterized by a 7-chloro substituent on the quinoline core and a 2,4-dichloroanilino group at position 4. This compound belongs to a class of molecules known for their structural versatility and biological activities, particularly in anticancer and antimicrobial applications .

Properties

CAS No.

147115-34-2

Molecular Formula

C15H7Cl3N2O2

Molecular Weight

353.6 g/mol

IUPAC Name

7-chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione

InChI

InChI=1S/C15H7Cl3N2O2/c16-7-3-4-10(9(17)6-7)20-13-11(18)15(22)12-8(14(13)21)2-1-5-19-12/h1-6,20H

InChI Key

NEBRQCRATDJOEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with 2,4-dichloroaniline under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione involves its interaction with cellular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro in 6a) enhance regioselectivity and reaction rates compared to electron-donating groups (e.g., phenyl in 6b), as seen in shorter reaction times (80 vs. 170 minutes) .
  • Morpholinoethylamino groups (NSC 663284) introduce nitrogen-rich side chains, improving solubility and target interaction in biological systems .
  • Halogenation : Bromine substitution (7-bromo derivatives) enables further functionalization via cross-coupling reactions, expanding structural diversity .

Key Observations :

  • Cdc25 Inhibition: NSC 663284’s morpholinoethylamino group enhances selectivity for Cdc25 phosphatases, critical for cancer cell proliferation .
  • Antimicrobial Activity : Bulkier substituents (e.g., aryl sulfonamides) improve membrane penetration, correlating with stronger antimicrobial effects .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups: Nitro and chloro substituents stabilize the quinone core, facilitating redox cycling and reactive oxygen species (ROS) generation, which underpin anticancer and antimicrobial mechanisms .

Amino Side Chains: Morpholinoethylamino groups (NSC 663284) improve bioavailability and target binding via hydrogen bonding and solubility .

Regioselectivity : Hydrogen bonding between 4-OH and 5-CO groups (as in ) can alter reaction pathways, emphasizing the need for precise substituent positioning .

Biological Activity

7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione, a quinoline derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily noted for its potential as an anticancer agent and its antimicrobial properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

PropertyValue
CAS No. 147115-34-2
Molecular Formula C15H7Cl3N2O2
Molecular Weight 353.6 g/mol
IUPAC Name This compound
LogP 4.4029

The biological activity of this compound is attributed to its ability to intercalate into DNA. This interaction disrupts the replication process, leading to cell death—an essential mechanism for anticancer agents. Additionally, it may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects across various cancer cell lines. For instance:

  • In vitro studies demonstrated that quinoline derivatives exhibit significant cytotoxicity against human cancer cell lines such as leukemia and breast cancer cells .
  • A structure-activity relationship (SAR) analysis indicated that modifications in the quinoline structure can enhance anticancer efficacy .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The results showed:

  • IC50 Values : The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells.
  • Mechanistic Insights : Flow cytometry indicated that treated cells underwent apoptosis through the mitochondrial pathway.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates:

  • Broad-spectrum Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against various bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
ChloroquineModerateYesEstablished antimalarial drug
HydroxychloroquineModerateYesAnti-inflammatory properties
QuinacrineLowYesAntiprotozoal effects

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